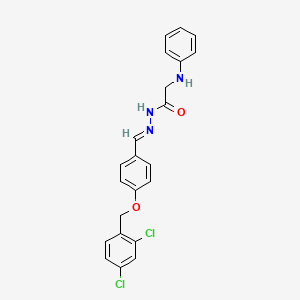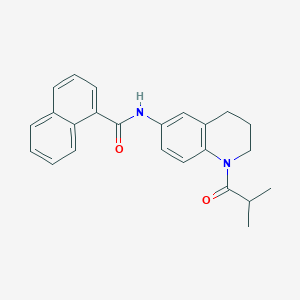
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, commonly known as IQ-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
Naphthylisoquinoline Alkaloids
Naphthylisoquinoline (NIQ) alkaloids, particularly those with an N,C-heterobiaryl axis, have shown remarkable bioactivities, including antiparasitic and antileukemic effects. These compounds, due to their unique structural features and biosynthetic origins, offer interesting stereochemical implications and potential therapeutic applications. The comprehensive review by Tajuddeen and Bringmann (2021) covers the isolation, structural elucidation, and biological activities of N,C-coupled NIQs, highlighting their significance in drug discovery and medicinal chemistry.
Isoquinoline Alkaloids and Their Derivatives
Research on novel natural isoquinoline alkaloids and their N-oxides has revealed a wide spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. The review by Dembitsky, Gloriozova, & Poroikov (2015) emphasizes the potential of these compounds as leads for drug discovery. Their structural diversity and reported biological activities suggest that derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide may also possess similar therapeutic potentials.
Naphthoquinones as Therapeutic Agents
Naphthoquinones have been widely studied for their therapeutic properties, including anticancer activity. The synthesis and biological evaluation of various naphthoquinone derivatives have been a focus of research aimed at developing new anticancer agents. The work of Tandon & Kumar (2013) provides insight into the significant anticancer potential of naphthoquinone derivatives, suggesting that structurally related compounds, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, could be explored for similar activities.
Antioxidant Activity
The antioxidant properties of compounds are critical for their therapeutic applications, especially in mitigating oxidative stress-related diseases. The review by Munteanu & Apetrei (2021) discusses various methods used to determine antioxidant activity, highlighting the importance of these evaluations in understanding the therapeutic potential of chemical compounds, including naphthoquinones and isoquinolines.
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)24(28)26-14-6-9-18-15-19(12-13-22(18)26)25-23(27)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBHHNHRHHQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

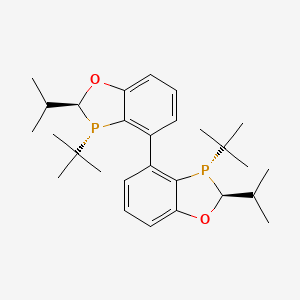
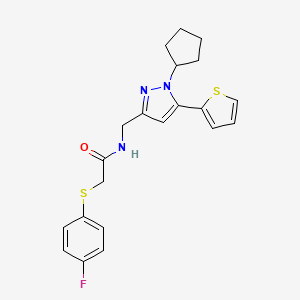
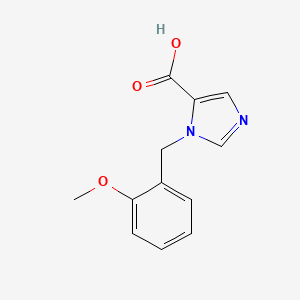

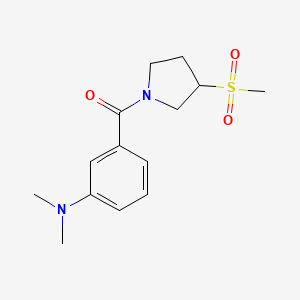
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
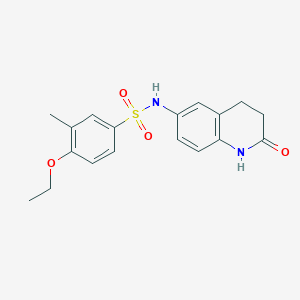
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

